molecular formula C18H18BrN7S B4368073 5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4368073
M. Wt: 444.4 g/mol
InChI Key: JCLIZXNVSAWUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Pyrazole Derivatives: The synthesis begins with the preparation of 4-bromo-5-methyl-1H-pyrazole and 1-(4-methylbenzyl)-1H-pyrazole.

    Triazole Ring Formation: The next step involves the formation of the 1,2,4-triazole ring.

    Final Coupling Reaction: The final step is the coupling of the pyrazole and triazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

    Substitution: Substituted pyrazole derivatives.

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyrazole or triazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole, triazole, and thiol groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-bromo-5-methylpyrazol-1-yl)methyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7S/c1-12-3-5-14(6-4-12)9-24-10-15(7-20-24)26-17(22-23-18(26)27)11-25-13(2)16(19)8-21-25/h3-8,10H,9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLIZXNVSAWUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C(=C(C=N4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.